![molecular formula C12H11N3 B11942054 2-[(2,4-Dimethylanilino)methylene]malononitrile](/img/structure/B11942054.png)
2-[(2,4-Dimethylanilino)methylene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dimethylanilino)methylene]malononitrile is an organic compound with the molecular formula C12H11N3. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylanilino)methylene]malononitrile typically involves the condensation reaction between 2,4-dimethylaniline and malononitrile. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4-Dimethylanilino)methylene]malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-[(2,4-Dimethylanilino)methylene]malononitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2,4-Dimethylanilino)methylene]malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its effects are mediated through interactions with enzymes, receptors, or other biomolecules, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3,4-Dichloroanilino)methylene]malononitrile
- 2-[(2,3-Dichloroanilino)methylene]malononitrile
- 2-[(4-Ethoxyanilino)methylene]malononitrile
Uniqueness
2-[(2,4-Dimethylanilino)methylene]malononitrile is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C12H11N3 |
|---|---|
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
2-[(2,4-dimethylanilino)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H11N3/c1-9-3-4-12(10(2)5-9)15-8-11(6-13)7-14/h3-5,8,15H,1-2H3 |
Clave InChI |
PNSLDLXGUXODRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC=C(C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



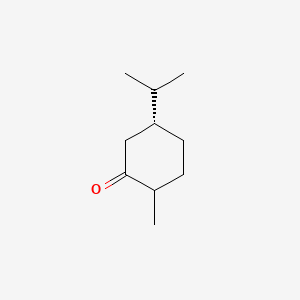


![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)
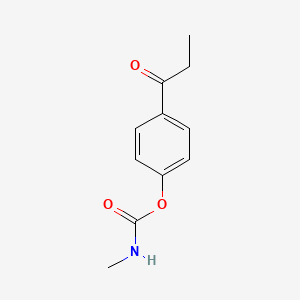

![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
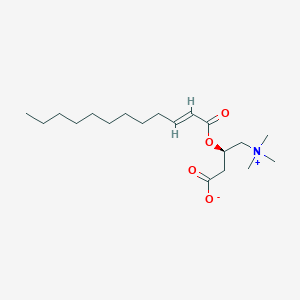
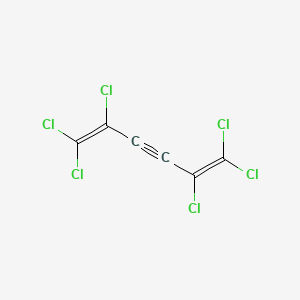
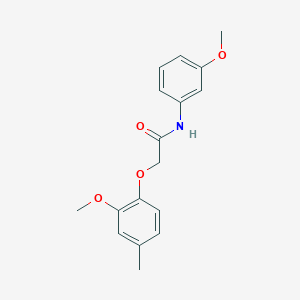
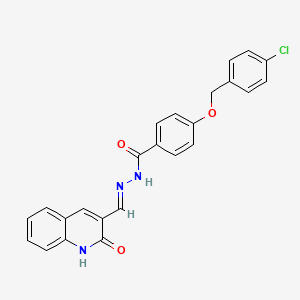

![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
